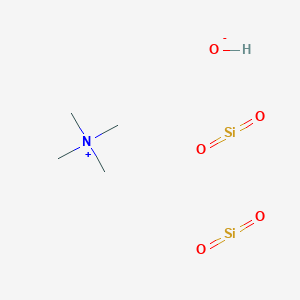![molecular formula C12H7Cl2F3N4O2 B12340838 5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide](/img/structure/B12340838.png)
5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-hydroxy-2-oxopyridine-3-carboximidamide is a complex organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-hydroxy-2-oxopyridine-3-carboximidamide typically involves multiple steps. One common route starts with the preparation of 2-chloro-5-(trifluoromethyl)pyridine, which is then subjected to further functionalization to introduce the hydroxy and carboximidamide groups . The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining the consistency and quality of the product. Safety measures are crucial due to the involvement of hazardous chemicals and high temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-hydroxy-2-oxopyridine-3-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups like alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-hydroxy-2-oxopyridine-3-carboximidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-hydroxy-2-oxopyridine-3-carboximidamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
3-chloro-5-(trifluoromethyl)pyridine: Another related compound with similar structural features.
5-bromo-2-chloro-pyridin-3-yl-methanol: Shares the pyridine ring and halogen substituents.
Uniqueness
The uniqueness of 5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-hydroxy-2-oxopyridine-3-carboximidamide lies in its combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C12H7Cl2F3N4O2 |
|---|---|
Molekulargewicht |
367.11 g/mol |
IUPAC-Name |
5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide |
InChI |
InChI=1S/C12H7Cl2F3N4O2/c13-6-2-7(9(18)20-23)11(22)21(4-6)10-8(14)1-5(3-19-10)12(15,16)17/h1-4,23H,(H2,18,20) |
InChI-Schlüssel |
SLSNSMOXUDATSX-UHFFFAOYSA-N |
Isomerische SMILES |
C1=C(C=NC(=C1Cl)N2C=C(C=C(C2=O)/C(=N/O)/N)Cl)C(F)(F)F |
Kanonische SMILES |
C1=C(C=NC(=C1Cl)N2C=C(C=C(C2=O)C(=NO)N)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silver, [29H,31H-phthalocyaninato(2-)-kN29,kN30,kN31,kN32]-, (SP-4-1)-](/img/structure/B12340758.png)
![ethyl 3-[[(E)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate](/img/structure/B12340768.png)

![3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde](/img/structure/B12340775.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzeneacetamide](/img/structure/B12340778.png)
![2-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-6-yloxy)-pyrimidine-5-carboxylic acid methyl ester](/img/structure/B12340783.png)

![4-O-[(E)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12340794.png)






